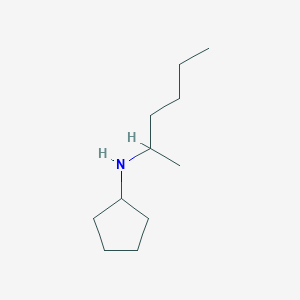
3-Chloro-6-(3,4-difluorophenyl)pyridazine
Overview
Description
3-Chloro-6-(3,4-difluorophenyl)pyridazine is a chemical compound with the molecular formula C10H5ClF2N2 . It is a derivative of pyridazine, which is an organic compound characterized by a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(3,4-difluorophenyl)pyridazine is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The exact structural details, such as bond lengths and angles, are not provided in the search results.Physical And Chemical Properties Analysis
3-Chloro-6-(3,4-difluorophenyl)pyridazine is a solid compound . It has a molecular weight of 226.61 and a density of 1.4±0.1 g/cm3 . Its boiling point is 272.1±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Pyridazine derivatives, including compounds related to 3-Chloro-6-(3,4-difluorophenyl)pyridazine, have been synthesized and characterized to understand their structural and electronic properties. Studies involve detailed synthetic procedures, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These compounds exhibit significant anti-tumor and anti-inflammatory activities, and their synthesis involves NMR, IR, mass spectral studies, and X-ray diffraction techniques (Sallam et al., 2021). Another study focused on the synthesis of pyridazine analogs showing pharmaceutical importance, detailed through spectroscopic techniques and structural analysis by XRD (Sallam et al., 2021).
Biological Activities
Pyridazine derivatives are explored for their biological activities. For instance, a study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives demonstrated their herbicidal and bleaching activities, evaluating their effectiveness against various plants in comparison to commercial herbicides (Xu et al., 2008). Additionally, substituted pyridazine-3,6-diamines are investigated for their potential in medicinal chemistry, highlighting the synthetic challenges and tractability of these compounds (Wlochal & Bailey, 2015).
Materials Science Applications
In materials science, the study of ruthenium half-sandwich complexes with pyrazolyl-pyridazine ligands provided insights into their synthesis, spectroscopic, and molecular structural studies. These complexes are characterized by their unique molecular packing strength and interaction energies, derived from various spectroscopic methods and X-ray diffraction studies (Gupta et al., 2009).
Antimicrobial and Antifungal Activities
Research on new pryrazolo-pyridazine derivatives explored their synthesis and evaluation for antimicrobial activities. The study identified compounds with significant antibacterial and antifungal actions, highlighting the potential of pyridazine derivatives in developing new antimicrobial agents (Patel & Maru, 2017).
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-(3,4-difluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)6-1-2-7(12)8(13)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQJSWDJDQQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(3,4-difluorophenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)


![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)

amine](/img/structure/B1461258.png)






